
4-Pentylcyclohexanecarboxylic acid
Übersicht
Beschreibung
4-Pentylcyclohexanecarboxylic acid is an organic compound with the molecular formula C12H22O2. It is a carboxylic acid derivative characterized by a cyclohexane ring substituted with a pentyl group at the 4-position and a carboxyl group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Pentylcyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 4-pentylbenzoic acid. The process typically includes the following steps:
Preparation of 4-Pentylbenzoic Acid: This is achieved by the alkylation of benzoic acid with pentyl halides in the presence of a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions ensures high purity and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentylcyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and liquid crystals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-pentylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentylbenzoic Acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-Pentylcyclohexanol: Contains a hydroxyl group instead of a carboxyl group.
4-Pentylcyclohexanone: Contains a ketone group instead of a carboxyl group.
Uniqueness
4-Pentylcyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring and a carboxyl group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
4-pentylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAXPQGTRTHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192061, DTXSID501275671 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38792-89-1, 38289-29-1 | |
| Record name | 4-Pentylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylcyclohexylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38792-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Pent-1-yl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Pentylcyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Pentylcyclohexanecarboxylic acid particularly interesting for wastewater treatment?
A: this compound belongs to a class of compounds called naphthenic acids, which are commonly found in oil sands process water. [] These acids pose environmental concerns, and research suggests that modified nanomaterials could offer a solution. One study explored using β-cyclodextrin grafted nanopyroxenes for the selective removal of organic compounds like this compound from wastewater. [] This approach leverages the ability of β-cyclodextrin to form inclusion complexes with specific molecules, potentially enabling targeted removal of pollutants from water.
Q2: How does the structure of this compound influence its interaction with β-cyclodextrin?
A: The interaction between this compound and β-cyclodextrin is primarily driven by hydrophobic effects. [] β-cyclodextrin possesses a hydrophobic cavity, while this compound has a hydrophobic pentyl chain. This structural compatibility allows the pentyl chain to be partially or fully encapsulated within the β-cyclodextrin cavity, forming an inclusion complex. [] The strength of this interaction, and thus the effectiveness of removal, is influenced by factors such as the size and shape of the guest molecule, as well as the temperature and pH of the solution.
Q3: How do researchers study the binding interactions between this compound and β-cyclodextrin?
A: Researchers utilize a combination of experimental and computational techniques to understand these interactions. For instance, the spectral displacement technique helps determine the equilibrium binding constants of complexes formed between β-cyclodextrin and this compound at various temperatures. [] This data allows for the calculation of thermodynamic parameters like changes in enthalpy, entropy, and Gibbs free energy, providing insights into the spontaneity and energy changes associated with complex formation.
Q4: Beyond wastewater treatment, are there other potential applications for this compound?
A: Yes, this compound serves as a key intermediate in the synthesis of liquid crystal compounds. [] Specifically, it's used to build multi-ring systems containing ethylene linkages, which are crucial for the unique properties exhibited by liquid crystals. This highlights the versatility of this compound in contributing to diverse fields, from environmental remediation to materials science.
Q5: What are the limitations of current methods for removing this compound and similar compounds from wastewater?
A: Traditional methods like granular activated carbon (GAC) and chitosan sorbents often lack the desired molecular selectivity for efficient removal of specific naphthenic acids like this compound. [] This lack of selectivity can lead to co-adsorption of other compounds, reducing the efficiency and potentially leading to the need for more frequent regeneration of the sorbent material. Therefore, there's a growing need for more selective and efficient methods like the β-cyclodextrin-based polymeric sorbents to address the challenges posed by these complex wastewater streams.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
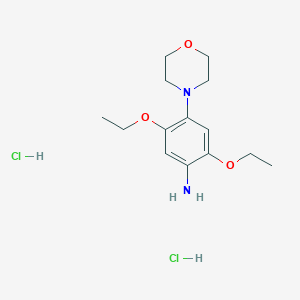
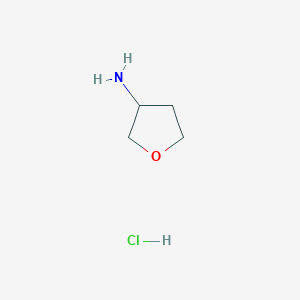
![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B153549.png)

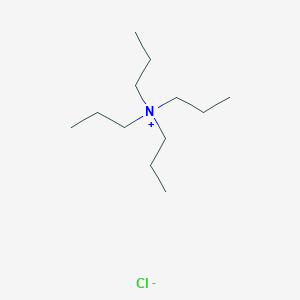
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
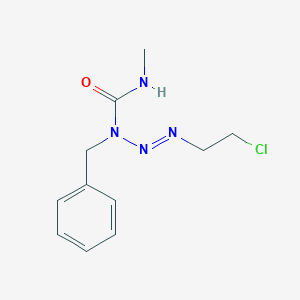
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
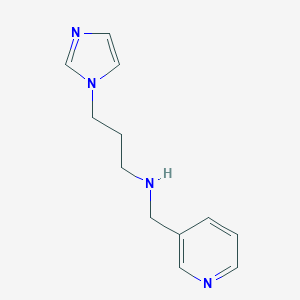
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
